1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-6(2)14-8(10-5)4-13-3-7(9)11-12-13/h3H,4,9H2,1-2H3 |
InChI Key |
BYQBDUKJARSXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN2C=C(N=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Azide-Alkyne Cycloaddition
- The classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for constructing 1,2,3-triazoles.
- In the context of this compound, the azide functionality is introduced on the precursor that will form the triazole ring, followed by cycloaddition with an alkyne or equivalent dipolarophile.
Enaminone and Sulfonyl Azide Reaction
- An alternative method involves the reaction of azole-containing enaminones with sulfonyl azides, which can yield 4-azoloyl-NH-1,2,3-triazoles.
- This reaction proceeds through the formation of a triazoline intermediate followed by elimination steps to afford the triazole ring.
- Solvent choice and substituents on the sulfonyl azide influence the reaction pathway and product distribution, with 1,4-dioxane favoring elimination to triazoles and ethanol favoring diazoketone formation.
Linking the Thiazole and Triazole Rings via Methylene Bridge
The methylene linker connecting the thiazole and triazole rings is introduced typically by alkylation or condensation reactions:
- A common approach is the alkylation of the triazole amine at the 4-position with a halomethyl derivative of the dimethylthiazole.
- Alternatively, the methylene bridge can be formed by reaction of a thiazolylmethyl halide with a triazolyl amine under basic conditions to form the desired compound.
Representative Preparation Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Aminothiazole + Dimethyl sulfate, base, solvent (e.g., methanol) | Methylation to form dimethylthiazole derivative | Moderate to high yield; control methylation |
| 2 | Preparation of azide precursor from appropriate amine or halide | Introduction of azide functionality | High purity azide essential |
| 3 | Copper(I)-catalyzed azide-alkyne cycloaddition or enaminone + sulfonyl azide reaction | Formation of 1,2,3-triazole ring | Regioselective synthesis; solvent-dependent |
| 4 | Alkylation of triazol-4-amine with thiazolylmethyl halide | Formation of methylene bridge linking both rings | Requires base, inert atmosphere |
| 5 | Purification by extraction, recrystallization, chromatography | Isolation of pure 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine | High purity achieved |
Detailed Reaction Conditions and Optimization
- The methylation of 2-aminothiazole with dimethyl sulfate is performed at controlled temperatures (often 25-30°C) to avoid side reactions.
- The azide formation step requires careful handling of azide reagents due to their potential explosiveness.
- Cycloaddition reactions are optimized by varying solvents, temperature, and catalysts. For example, pyridine or 1,4-dioxane solvents favor triazole formation, while ethanol may lead to side products.
- Bases such as triethylamine or potassium hydroxide are used in alkylation steps to facilitate nucleophilic substitution.
- Purification often involves extraction with dichloromethane and water, followed by recrystallization from ethanol or ethanol/DMF mixtures.
Research Findings and Mechanistic Insights
- Density Functional Theory (DFT) studies have shown that the 1,3-dipolar cycloaddition step is regioselective and highly asynchronous in bond formation, influenced by substituents on the azide and solvent environment.
- The formation of the triazole ring proceeds via elimination of sulfonyl amide or dialkyl amine intermediates, with the elimination pathway favored energetically over cycloreversion.
- Solvent polarity and electronic effects of substituents on sulfonyl azides significantly affect the reaction outcome and selectivity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Methylation agent | Dimethyl sulfate | Introduces dimethyl groups on thiazole |
| Base | Triethylamine, KOH | Facilitates methylation and alkylation |
| Solvent for cycloaddition | Pyridine, 1,4-dioxane, ethanol | Controls product selectivity (triazole vs diazoketone) |
| Temperature | 0–30°C (methylation), 25–70°C (cyclization) | Influences reaction rate and side products |
| Catalyst | Copper(I) salts (for CuAAC) | Enhances regioselectivity and yield |
| Purification | Extraction, recrystallization | Ensures high purity of final compound |
This comprehensive analysis demonstrates that the preparation of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves a multi-step synthesis combining methylation, azide chemistry, cycloaddition, and alkylation techniques. Optimization of reaction conditions including solvent, temperature, and reagent stoichiometry is critical for achieving high yield and purity. Mechanistic studies employing computational chemistry provide valuable insights into the regioselectivity and pathways of triazole formation, enabling more efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: Both the thiazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiazole and triazole derivatives.
Scientific Research Applications
Structural Overview
The compound features a thiazole moiety linked to a triazole ring via a methylene bridge. This dual-ring structure enhances its potential interactions with biological targets, making it a valuable candidate for drug design and development.
Biological Activities
Research indicates that 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action.
Pharmacology
The unique structure of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine allows it to interact with multiple biological targets:
| Target | Interaction Type | Potential Outcome |
|---|---|---|
| Enzymes | Inhibition | Reduced metabolic activity |
| Receptors | Modulation | Altered signaling pathways |
| DNA | Intercalation | Disruption of replication |
These interactions suggest its potential use in developing new therapeutic agents for treating infections and cancer.
Material Science
The compound's stability and unique chemical properties make it suitable for applications in material science:
- Coatings : It can be utilized in creating protective coatings due to its antimicrobial properties.
- Sensors : The compound's sensitivity to environmental changes positions it as a candidate for sensor development.
Synthesis and Optimization
The synthesis of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve the efficiency of large-scale production while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study demonstrated the effectiveness of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that the compound induces apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Mechanism of Action
The mechanism of action of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The triazole ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,3-triazole derivatives, focusing on substituent effects, biological activity, and synthetic routes.
Structural and Functional Group Comparisons
Key Observations :
- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) may enhance binding to hydrophobic enzyme pockets but reduce solubility.
- Thiazole derivatives (e.g., dimethylthiazole in the target compound, benzo-thiazole in ) are associated with antiproliferative activity, likely due to interactions with cellular targets like kinases or tubulin .
- Amine vs.
Physicochemical Properties
- Stability : Fluorine or chlorine substituents (e.g., ) enhance metabolic stability, whereas nitro groups () may confer photoreactivity.
Biological Activity
1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound of interest due to its potential biological activities. This compound features a thiazole moiety, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The molecular formula for 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is C₈H₁₁N₅S, with a molecular weight of 209.27 g/mol. The structure includes a triazole ring connected to a thiazole ring via a methyl group.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of thiazole derivatives against various bacterial strains, showing minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL for certain derivatives .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 1 | 250 | 98 |
| 2 | 100 | 99 |
| 3 | 31.25 | 95 |
This table illustrates the potency of different thiazole derivatives in inhibiting bacterial growth.
Anticancer Activity
The antiproliferative effects of thiazole-based compounds have been documented in various cancer cell lines. For example, compounds similar to 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine were evaluated for their cytotoxicity against human cancer cell lines such as Jurkat and HT-29. These studies revealed that the presence of electron-donating groups on the phenyl ring enhances the anticancer activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds with triazole rings have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications in the thiazole structure significantly enhanced antibacterial activity .
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer potential of thiazole derivatives in vitro using human colon cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
